Cas no 811-97-2 (1,1,1,2-TETRAFLUOROETHANE)

1,1,1,2-TETRAFLUOROETHANE structure
1,1,1,2-TETRAFLUOROETHANE structure
Product name:1,1,1,2-TETRAFLUOROETHANE
CAS No:811-97-2
MF:C2H2F4
Molecular Weight:102.030894756317
MDL:MFCD00066608
CID:39936

1,1,1,2-TETRAFLUOROETHANE 化学的及び物理的性質

名前と識別子

    • 1,1,1,2-TETRAFLUOROETHANE
    • FC-134A
    • HALOCARBON 134A
    • HFC-134A
    • norflurane
    • QUICK FREEZE
    • R134A
    • TETRAFLUOROETHANE
    • 1,1,1,2-Tetrafluorethan
    • 1,1,1,2-tetrafluoroethane(hfc-134a)
    • 1,2,2,2-Tetrafluoroethane
    • AK134a
    • CF3CH2F
    • EcoloAce134a
    • ethane,1,1,1,2-tetrafluoro-
    • Forane134a
    • Freon134a
    • HC134a
    • HCFC-134a
    • HFA-134a
    • Freon #134a
    • 1,1,1,2-tetrafluoro-3-nonanone
    • 1,1,1,2-Tetrafluoroethane (in cylinder without valve) [To use this product charged in cylinder, a valve is required which is sold separately (Product Code:V0030)]
    • 1,1,1,2-tetrafluoro-nonan-3-one
    • 1,1,1-trifluoro-2-fluoroethane
    • 3-Nonanone,1,1,1,2-tetrafluoro
    • Klea HFC-134a
    • trifluoro-2-fluoroethane
    • 1,1,1,2-Tetrafluoroethane (ACI)
    • 134a
    • AK 134a
    • Arcton 134a
    • Ecolo Ace 134a
    • F 134A
    • FC 134a
    • Forane 134a
    • Freon 134a
    • Freon R 134a
    • Fron 134a
    • Genetron 134a
    • H 134A
    • Halon 134A
    • HC 134a
    • HCFC 134a
    • HFA 134
    • HFA 134a
    • HFA 334a
    • HFA P134a
    • HFC 134a
    • Khladon 134a
    • KLEA 134a
    • Meforex 134a
    • P 134A
    • R 134a
    • Refrigerant R 134a
    • RF 134a
    • Solkane 134a
    • SUVA 134a
    • TG 134a
    • MDL: MFCD00066608
    • インチ: 1S/C2H2F4/c3-1-2(4,5)6/h1H2
    • InChIKey: LVGUZGTVOIAKKC-UHFFFAOYSA-N
    • SMILES: FCC(F)(F)F

計算された属性

  • 精确分子量: 102.00900
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 0
  • 重原子数量: 6
  • 回転可能化学結合数: 1
  • 複雑さ: 35.3
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • Surface Charge: 0
  • XLogP3: 1.7
  • 互变异构体数量: 何もない

じっけんとくせい

  • Color/Form: ガス軽い特殊なにおい
  • 密度みつど: 1.21
  • ゆうかいてん: -101 ºC
  • Boiling Point: -26.2 ºC
  • Refractive Index: 1.0007
  • 稳定性: Stable. May cause damage to the atmosphere. Incompatible with active metals, strong oxidizing agents.
  • PSA: 0.00000
  • LogP: 1.51820
  • Solubility: 水(67 mg/l、25°C)に不溶、エーテルに溶解
  • Merck: 13,4734

1,1,1,2-TETRAFLUOROETHANE Security Information

  • 危害声明: Irritant
  • 危険物輸送番号:UN 3159 2.2
  • WGKドイツ:1
  • セキュリティの説明: S23-S38
  • RTECS号:KI8842500
  • 危険物標識: Xi
  • TSCA:T
  • HazardClass:2.2
  • どくせい:LC50 (15 min) in rats: 3400000 mg/m3 (>800000 ppm); LC50 (4 hr) in rats: 2215000 mg/m3 (>500000 ppm) (Mayer)
  • 安全术语:2.2

1,1,1,2-TETRAFLUOROETHANE Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
abcr
AB104907-250 g
1,1,1,2-Tetrafluoroethane, 99%; .
811-97-2 99%
250 g
€264.00 2023-07-20
abcr
AB104907-100 g
1,1,1,2-Tetrafluoroethane, 99%; .
811-97-2 99%
100 g
€205.00 2023-07-20
abcr
AB104907-1 kg
1,1,1,2-Tetrafluoroethane, 99%; .
811-97-2 99%
1 kg
€448.00 2023-07-20

1,1,1,2-TETRAFLUOROETHANE 合成方法

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Hydrofluoric acid Catalysts: Chromium trioxide
Reference
Manufacture of 1,1,1,2-tetrafluoroethane
, Japan, , ,

Synthetic Circuit 2

Reaction Conditions
1.1 1 s, 623 K
Reference
Dynamic behavior of chlorofluoroethanes at fluorinated chromia aerogels and fluorinated zinc(II) or magnesium(II) doped chromia aerogels
Bozorgzadeh, Hamid; et al, Journal of Fluorine Chemistry, 2003, 121(1), 83-92

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Hydrofluoric acid
2.1 Reagents: Hydrofluoric acid
3.1 -
Reference
New routes to alternative halocarbons
Webb, Geoffrey; et al, Chemistry in Britain, 1992, 28(11), 996-7

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Hydrofluoric acid Catalysts: Tin chloride fluoride (SnCl2.7F1.3)
Reference
Preparation of 1,1,1,2-tetrafluoroethane
, European Patent Organization, , ,

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium ,  Aluminum fluoride
Reference
Hydrodechlorination of CF3-CCl2F (CFC-114a) on Pd/β-AlF3. An application of PulseTA
Feist, M. M.; et al, Journal of Thermal Analysis and Calorimetry, 2003, 72(1), 75-82

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Hydrofluoric acid
2.1 -
3.1 -
Reference
New routes to alternative halocarbons
Webb, Geoffrey; et al, Chemistry in Britain, 1992, 28(11), 996-7

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Hydrofluoric acid
2.1 -
Reference
New routes to alternative halocarbons
Webb, Geoffrey; et al, Chemistry in Britain, 1992, 28(11), 996-7

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Uranium hexafluoride
Reference
Uranium fluoride chemistry. Part 1. The gas phase reaction of uranium hexafluoride with alcohols
Schnautz, Norman G.; et al, South African Journal of Chemistry, 1992, 45(2-3), 59-62

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Hydrofluoric acid Catalysts: Aluminum fluoride ,  Chromium trifluoride
Reference
Synthesis of HFC-134a over CrF3/AlF3 catalysts
Lu, Jian; et al, Catalysis Letters, 1996, 41, 221-224

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Oxalic acid ,  Sodium persulfate Solvents: Tetrahydrofuran
Reference
Process for reduction of carbon-halogen bond in oxidation-reduction system
, China, , ,

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Silicon tetrafluoride ,  Xenon fluoride
1.2 Reagents: Sodium fluoride Solvents: Water
Reference
vic-Difluorination of fluoro alkenes with xenon difluoride. The effect of fluorine substituents on the reaction of alkenes with xenon difluoride
Tamura, Masanori; et al, European Journal of Organic Chemistry, 1999, (11), 3151-3153

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Hydrofluoric acid Catalysts: Aluminum fluoride
Reference
Process for the preparation of 1,1,1,2-tetrafluorethane
, European Patent Organization, , ,

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Hydrofluoric acid
2.1 Reagents: Hydrofluoric acid
3.1 Reagents: Hydrofluoric acid
4.1 -
Reference
New routes to alternative halocarbons
Webb, Geoffrey; et al, Chemistry in Britain, 1992, 28(11), 996-7

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Cobalt trifluoride
Reference
Process for preparing 1,1,1,2-tetrafluoroethane
, Russian Federation, , ,

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Potassium fluoride Catalysts: 2-[(8-Chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctyl)oxy]-1,1,2,2-te… Solvents: Water
Reference
Preparation process for 1,1,1,2-tetrafluoroethane
, China, , ,

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Molybdenum fluoride (MoF6), (OC-6-11)-
Reference
Molybdenum(VI) fluoride
Mathey, Francois, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-2

1,1,1,2-TETRAFLUOROETHANE Raw materials

1,1,1,2-TETRAFLUOROETHANE Preparation Products

1,1,1,2-TETRAFLUOROETHANE 関連文献

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